Lathosterol vs. Desmosterol as Cholesterol Synthesis Marker: Divergent Clinical Association in Cardiovascular Disease
In the Framingham Offspring Study, both lathosterol and desmosterol were measured as markers of cholesterol synthesis in participants with established cardiovascular disease (CVD) versus matched controls. While both markers were significantly lower in cases, their association strength with prevalent CVD differed [1].
| Evidence Dimension | Odds Ratio for Prevalent CVD (adjusted for standard risk factors) |
|---|---|
| Target Compound Data | OR = 0.58 [95% CI: 0.43–0.77] |
| Comparator Or Baseline | Desmosterol: OR = 0.59 [95% CI: 0.42–0.84] |
| Quantified Difference | Lathosterol had a slightly stronger and more precise association (p = 0.0002) compared to desmosterol (p = 0.003) |
| Conditions | Framingham Offspring Study Cycle-6 participants: 155 CVD cases, 414 matched controls; plasma measured by GC-MS |
Why This Matters
The differing statistical significance and confidence intervals indicate that lathosterol and desmosterol are not redundant markers; lathosterol may provide a more robust signal for cholesterol synthesis dysregulation in CVD research.
- [1] Matthan NR, et al. Alterations in cholesterol absorption/synthesis markers characterize Framingham Offspring Study participants with CHD. J Lipid Res. 2009;50(9):1929-36. View Source
